Cas no 65924-65-4 (2-(tert-Butylthio)benzaldehyde)

2-(tert-Butylthio)benzaldehyde is a sulfur-containing aromatic aldehyde characterized by the presence of a tert-butylthio substituent at the ortho position of the benzaldehyde ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized aromatic systems. The tert-butylthio group enhances steric hindrance and influences reactivity, making it valuable for selective transformations. Its stability under various reaction conditions allows for versatile applications in pharmaceuticals, agrochemicals, and materials science. The compound's distinct structural features contribute to its utility in constructing complex molecular architectures with controlled regioselectivity.
2-(tert-Butylthio)benzaldehyde structure
65924-65-4 structure
Product Name:2-(tert-Butylthio)benzaldehyde
CAS No:65924-65-4
MF:C11H14OS
MW:194.293262004852
MDL:MFCD00040294
CID:90323
PubChem ID:2776920
Update Time:2025-10-28

2-(tert-Butylthio)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(tert-Butylthio)benzaldehyde
    • 2-tert-butylsulfanylbenzaldehyde
    • o-tbutylthiobenzaldehyde
    • AKOS009159472
    • 2-(tert-Butylmercapto)benzaldehyde
    • A835279
    • DTXSID60380294
    • 2-(tert-butylsulfanyl)benzenecarbaldehyde
    • 65924-65-4
    • 2-t-butylsulfanylbenzal-dehyde
    • MFCD00040294
    • AT27750
    • 2-(tert-butylsulfanyl)benzaldehyde
    • 2-[(1,1-dimethylethyl)thio]benzaldehyde
    • SCHEMBL3689758
    • Benzaldehyde,2-[(1,1-dimethylethyl)thio]-
    • 2-(1,1-dimethylethylthio)benzaldehyde
    • 2-(tert-Butylthio)benzaldehyde, AldrichCPR
    • 2-(t-Butylthio)benzaldehyde
    • FT-0608927
    • DB-019543
    • MDL: MFCD00040294
    • Inchi: 1S/C11H14OS/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-8H,1-3H3
    • InChI Key: KQQXCBJAELTJRT-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1C=O)C(C)(C)C

Computed Properties

  • Exact Mass: 194.07700
  • Monoisotopic Mass: 194.077
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.9
  • Topological Polar Surface Area: 42.4A^2

Experimental Properties

  • Color/Form:
  • Density: 1.05
  • Boiling Point: 95-97°C 0,1mm
  • Flash Point: 95-97°C/0.1mm
  • Refractive Index: 1.547
  • PSA: 42.37000
  • LogP: 3.38970
  • Solubility:

2-(tert-Butylthio)benzaldehyde Security Information

2-(tert-Butylthio)benzaldehyde Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-(tert-Butylthio)benzaldehyde Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:65924-65-4)2-(tert-Butylthio)benzaldehyde
Order Number:A835279
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:33
Price ($):168.0
Email:sales@amadischem.com

Additional information on 2-(tert-Butylthio)benzaldehyde

Recent Advances in the Application of 2-(tert-Butylthio)benzaldehyde (CAS: 65924-65-4) in Chemical Biology and Pharmaceutical Research

2-(tert-Butylthio)benzaldehyde (CAS: 65924-65-4) is a sulfur-containing aromatic aldehyde that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates and chemical probes. The unique structural features of 2-(tert-Butylthio)benzaldehyde, particularly the tert-butylthio group, contribute to its reactivity and make it a valuable building block in organic synthesis and medicinal chemistry.

Recent studies have explored the use of 2-(tert-Butylthio)benzaldehyde in the development of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of thiazole derivatives with potent activity against drug-resistant bacterial strains. The researchers utilized the aldehyde functionality of 2-(tert-Butylthio)benzaldehyde to construct the thiazole ring system through a modified Hantzsch reaction, yielding compounds with MIC values in the low micromolar range against MRSA and other clinically relevant pathogens.

In the field of chemical biology, 2-(tert-Butylthio)benzaldehyde has been employed as a versatile scaffold for the development of activity-based protein profiling (ABPP) probes. A recent Nature Chemical Biology publication highlighted its use in creating covalent inhibitors that target cysteine residues in disease-relevant enzymes. The tert-butylthio group was found to enhance membrane permeability while maintaining selectivity, addressing a common challenge in probe development. These findings suggest that 2-(tert-Butylthio)benzaldehyde derivatives may serve as valuable tools for target identification and validation in drug discovery pipelines.

From a synthetic chemistry perspective, novel methodologies have been developed to access 2-(tert-Butylthio)benzaldehyde and its derivatives more efficiently. A 2024 Advanced Synthesis & Catalysis paper described a palladium-catalyzed thioetherification approach that significantly improves the yield and purity of this compound compared to traditional methods. This advancement is particularly important for scaling up production while maintaining the high purity standards required for pharmaceutical applications.

The pharmaceutical potential of 2-(tert-Butylthio)benzaldehyde derivatives continues to expand, with recent preclinical studies demonstrating their promise in oncology. Several research groups have reported that structural analogs of this compound exhibit selective inhibition of histone deacetylases (HDACs), particularly HDAC6, which is implicated in various cancer types. These findings were presented at the 2024 American Association for Cancer Research annual meeting, showing promising results in xenograft models with improved pharmacokinetic profiles compared to existing HDAC inhibitors.

Looking forward, the unique properties of 2-(tert-Butylthio)benzaldehyde position it as a valuable chemical entity for addressing current challenges in drug discovery, particularly in the development of covalent inhibitors and targeted therapies. Its combination of synthetic accessibility, favorable physicochemical properties, and demonstrated biological activity makes it an attractive starting point for medicinal chemistry programs. Future research directions may focus on expanding its applications in targeted protein degradation and the development of bifunctional molecules for chemical biology applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:65924-65-4)2-(tert-Butylthio)benzaldehyde
A835279
Purity:99%
Quantity:5g
Price ($):168.0
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